![molecular formula C5F8O4 B14356386 2,2,3,3,7,7,8,8-Octafluoro-1,4,6,9-tetraoxaspiro[4.4]nonane CAS No. 92639-88-8](/img/structure/B14356386.png)
2,2,3,3,7,7,8,8-Octafluoro-1,4,6,9-tetraoxaspiro[4.4]nonane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,3,3,7,7,8,8-Octafluoro-1,4,6,9-tetraoxaspiro[4.4]nonane is a fluorinated organic compound characterized by its unique spiro structure and multiple ether linkages. This compound is notable for its high thermal stability and resistance to chemical degradation, making it a valuable material in various industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3,7,7,8,8-Octafluoro-1,4,6,9-tetraoxaspiro[4.4]nonane typically involves the reaction of fluorinated precursors under controlled conditions. One common method includes the use of perfluorinated diols and tetraoxaspiro intermediates. The reaction conditions often require anhydrous environments and the presence of catalysts to facilitate the formation of the spiro structure.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process generally includes steps such as purification through distillation or crystallization to remove any impurities and achieve the desired product purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,2,3,3,7,7,8,8-Octafluoro-1,4,6,9-tetraoxaspiro[4.4]nonane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding fluorinated oxides.
Reduction: Reduction reactions can yield partially or fully hydrogenated derivatives.
Substitution: Nucleophilic substitution reactions can replace fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated carboxylic acids, while substitution reactions can produce a variety of functionalized derivatives.
Applications De Recherche Scientifique
2,2,3,3,7,7,8,8-Octafluoro-1,4,6,9-tetraoxaspiro[4.4]nonane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of advanced materials and polymers.
Biology: Employed in the development of fluorinated biomolecules for imaging and diagnostic purposes.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.
Industry: Utilized in the production of high-performance lubricants and coatings resistant to extreme conditions.
Mécanisme D'action
The mechanism by which 2,2,3,3,7,7,8,8-Octafluoro-1,4,6,9-tetraoxaspiro[4.4]nonane exerts its effects is primarily through its interaction with molecular targets via its fluorinated and ether functionalities. These interactions can influence the physical and chemical properties of the materials it is incorporated into, such as enhancing thermal stability and resistance to degradation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol
- 2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol
- Octafluoro-1,4-diiodobutane
Uniqueness
Compared to similar compounds, 2,2,3,3,7,7,8,8-Octafluoro-1,4,6,9-tetraoxaspiro[4.4]nonane stands out due to its spiro structure, which imparts unique physical properties such as enhanced rigidity and stability. This makes it particularly suitable for applications requiring high-performance materials.
Propriétés
Numéro CAS |
92639-88-8 |
|---|---|
Formule moléculaire |
C5F8O4 |
Poids moléculaire |
276.04 g/mol |
Nom IUPAC |
2,2,3,3,7,7,8,8-octafluoro-1,4,6,9-tetraoxaspiro[4.4]nonane |
InChI |
InChI=1S/C5F8O4/c6-1(7)2(8,9)15-5(14-1)16-3(10,11)4(12,13)17-5 |
Clé InChI |
RHSKAEITBODFGD-UHFFFAOYSA-N |
SMILES canonique |
C1(C(OC2(O1)OC(C(O2)(F)F)(F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




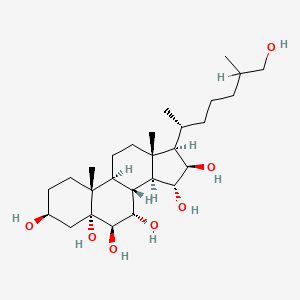

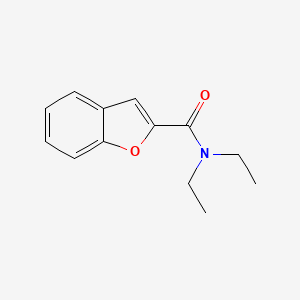
![N~1~,N~10~-Bis[(dimethylamino)methyl]decanediamide](/img/structure/B14356333.png)
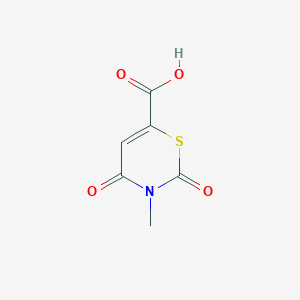
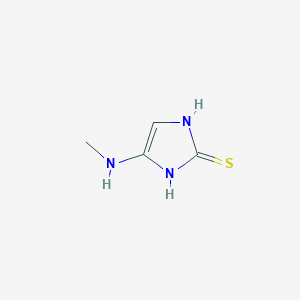
![(3,4-Dimethoxyphenyl)[3-(4-methoxyphenyl)oxiran-2-yl]methanone](/img/structure/B14356354.png)
![2-Butanone, 4-[(4-methoxyphenyl)amino]-](/img/structure/B14356357.png)
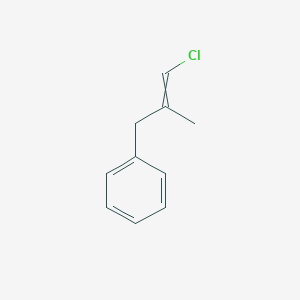
![1-{2-Methyl-1-[(trimethylsilyl)oxy]propyl}pyrrolidine-2,5-dione](/img/structure/B14356373.png)
![3-[(4-Methoxyphenyl)(phenyl)methyl]pentanedinitrile](/img/structure/B14356380.png)
![2-{3-[(Butane-1-sulfonyl)amino]phenoxy}tetradecanoyl chloride](/img/structure/B14356394.png)
